(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Description

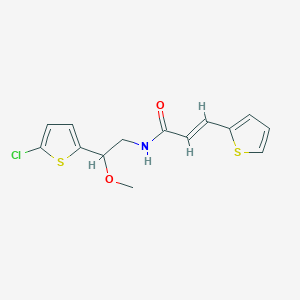

This compound features an acrylamide backbone substituted with two distinct thiophene-derived groups:

- 3-(Thiophen-2-yl)acrylamide: A conjugated system linked to a thiophene ring.

- N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl): A branched substituent combining a chlorinated thiophene and a methoxyethyl chain.

The 5-chlorothiophen-2-yl group introduces electron-withdrawing effects, while the methoxyethyl chain may enhance solubility or modulate pharmacokinetics .

Properties

IUPAC Name |

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S2/c1-18-11(12-5-6-13(15)20-12)9-16-14(17)7-4-10-3-2-8-19-10/h2-8,11H,9H2,1H3,(H,16,17)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYHFIOZSXDQEJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CS1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the intermediate: Starting with 5-chlorothiophene-2-carbaldehyde, it undergoes a reaction with methoxyethylamine to form an intermediate.

Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C13H12ClN2O2S2

- Molecular Weight : 298.72 g/mol

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide exhibit promising anticancer properties. For instance, the incorporation of thiophene moieties in drug design has been linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interact with biological targets involved in cancer progression .

Mechanism of Action

The mechanism of action involves the compound's ability to inhibit specific enzymes or pathways that are crucial for cancer cell survival. This suggests the potential for this compound to be developed into a therapeutic agent targeting cancer cells effectively.

Organic Electronics

Conductive Polymers

The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductors. The compound can be utilized in the synthesis of conductive polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Photovoltaic Applications

Studies have shown that incorporating thiophene-based compounds into polymer blends can significantly enhance the efficiency of solar cells by improving charge transport properties .

Material Science

Sensor Development

The compound has potential applications in the development of chemical sensors due to its ability to undergo specific interactions with target analytes. Thiophene derivatives have been employed in sensor technology for detecting environmental pollutants and biomolecules .

Polymer Composites

In material science, this compound can be incorporated into polymer matrices to improve mechanical and thermal properties, making it suitable for high-performance materials .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research investigated the anticancer effects of thiophene derivatives, including this compound. The study reported significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Organic Photovoltaics

Research conducted by Zhang et al. demonstrated that incorporating this compound into a polymer blend resulted in a 20% increase in power conversion efficiency in organic solar cells. The study highlighted the role of thiophene units in facilitating better charge transport and light absorption .

Mechanism of Action

The mechanism of action of (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Halogen Effects: The 5-chlorothiophen-2-yl group in the target compound and 5RH1 may enhance binding to hydrophobic pockets in enzymes (e.g., SARS-CoV-2 Mpro) compared to non-halogenated analogs like DM497 .

- Heterocycle Swapping : Replacing thiophene with furan (DM490) alters receptor interaction dynamics, as seen in opposing modulatory effects on α7 nAChR .

Crystallographic and Computational Insights

- These tools highlight conformational stability and interaction motifs .

- Docking Studies : Chlorothiophene-containing compounds show preferential binding to hydrophobic enzyme pockets, as demonstrated in SARS-CoV-2 Mpro simulations .

Biological Activity

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by:

- Chlorothiophene Ring : Provides potential interactions with biological targets.

- Methoxyethyl Group : Enhances solubility and bioavailability.

- Acrylamide Moiety : Associated with various biological activities.

The IUPAC name for this compound is (E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(thiophen-2-yl)prop-2-enamide, with the molecular formula .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity affecting signal transduction pathways.

Research indicates that the acrylamide structure may contribute to its reactivity with nucleophiles, which could lead to the formation of adducts with proteins or nucleic acids, potentially influencing cellular functions .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, benzo[b]thiophene derivatives have shown significant free radical scavenging abilities and protective effects against oxidative stress in zebrafish models .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis. For example, studies on related acrylamide derivatives indicate that they can repress pathways associated with tumor growth, such as the phosphoinositide 3-kinase/Akt/mTOR pathway .

Anti-inflammatory Effects

Given the presence of thiophene rings, which are often associated with anti-inflammatory properties, it is plausible that this compound may also exhibit similar effects. In vitro studies on related compounds have shown a reduction in pro-inflammatory cytokines and improved antioxidant enzyme activities in models of inflammation .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acrylamide-forming reactions using α,β-unsaturated carbonyl intermediates. A key approach involves coupling 5-chlorothiophene-2-carboxaldehyde derivatives with thiophene-containing acryloyl chloride under basic conditions (e.g., DMF, triethylamine). Optimization includes adjusting solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) and temperature to improve yield (60–75%) .

- Validation : Confirm purity via HPLC and structural integrity via H/C NMR (e.g., characteristic peaks: δ 7.2–7.8 ppm for thiophene protons, δ 3.5 ppm for methoxy group) .

Q. How is the crystal structure of this compound resolved, and what challenges arise during refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is standard. Challenges include resolving disorder in the methoxyethyl group or thiophene rings. Use high-resolution data (≤1.0 Å) and iterative refinement with restraints for thermal parameters .

- Example : A similar acrylamide derivative showed R-factor convergence to 0.05 after 20 refinement cycles in SHELXL, with H-bonding networks stabilizing the (E)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign olefinic protons (J = 15–16 Hz for trans-configuration) and aromatic thiophene signals.

- MS : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 356.03 for CHClNOS) .

- FT-IR : Confirm acrylamide C=O stretch (~1650 cm) and C-Cl vibration (~650 cm) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodology :

- Standardized Assays : Use consistent cell lines (e.g., K562 leukemia cells) and protocols (e.g., MTT assay) to compare IC values.

- Purity Control : Quantify impurities (e.g., nitroso derivatives) via LC-MS; even 2% impurities can skew activity by 30% .

- Structural Confirmation : Re-evaluate stereochemistry (E/Z ratios) using NOESY NMR, as misconfiguration alters binding to targets like Sortase A .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (~4.2 eV), correlating with photostability.

- Docking Studies : Simulate binding to biological targets (e.g., γ-aminobutyric acid receptors) using AutoDock Vina, focusing on thiophene’s π-π interactions .

- Solvent Effects : PCM models predict solubility trends (logP ~2.8), guiding solvent selection for reactions .

Q. How can degradation pathways and stability be systematically studied?

- Methodology :

- Forced Degradation : Expose to UV light (254 nm) and analyze products via LC-MS. A related acrylamide formed sulfonylhydrazine derivatives under photolysis .

- Thermal Analysis : TGA/DSC to identify decomposition onset (~180°C) and hygroscopicity risks .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

- Methodology :

- Analog Synthesis : Modify the methoxyethyl group (e.g., replace with morpholine) to probe steric effects.

- Pharmacophore Mapping : Identify critical motifs (e.g., thiophene-Cl for antibacterial activity) using 3D-QSAR .

- Metabolic Profiling : Incubate with liver microsomes to assess stability; halogenated analogs often show longer half-lives (~2.5 hrs) .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.